[2-oxo-2-(4-propan-2-ylanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate
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Overview
Description
[2-oxo-2-(4-propan-2-ylanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate: is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-oxo-2-(4-propan-2-ylanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the phthalazine core, followed by the introduction of the 4-oxo and 2-(4-propan-2-ylanilino)ethyl groups. Common reagents used in these reactions include phthalic anhydride, isopropylamine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
[2-oxo-2-(4-propan-2-ylanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.
Scientific Research Applications
[2-oxo-2-(4-propan-2-ylanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate: has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of complex molecules for various purposes.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.
Medicine: The compound’s potential biological activity makes it a candidate for drug development and therapeutic research.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which [2-oxo-2-(4-propan-2-ylanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets, potentially altering their activity and resulting in various biological effects.
Comparison with Similar Compounds
[2-oxo-2-(4-propan-2-ylanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate: can be compared with other phthalazine derivatives, such as:
Phthalazine: The parent compound, which serves as a core structure for many derivatives.
4-oxo-3H-phthalazine-1-carboxylate: A simpler derivative with fewer substituents.
2-(4-propan-2-ylanilino)ethyl phthalazine: A related compound with a different substitution pattern.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[2-oxo-2-(4-propan-2-ylanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-12(2)13-7-9-14(10-8-13)21-17(24)11-27-20(26)18-15-5-3-4-6-16(15)19(25)23-22-18/h3-10,12H,11H2,1-2H3,(H,21,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQNRCTUYPQUKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)COC(=O)C2=NNC(=O)C3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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